Otic Domeboro

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Otic Domeboro involves the reaction of aluminum sulfate tetradecahydrate with calcium acetate monohydrate in water. The reaction produces aluminum triacetate, which is the active ingredient in the solution .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves dissolving aluminum sulfate tetradecahydrate and calcium acetate monohydrate in water under controlled conditions to ensure the formation of aluminum triacetate. The solution is then filtered and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions: Otic Domeboro primarily undergoes hydrolysis and complexation reactions. The aluminum triacetate in the solution can hydrolyze to form aluminum hydroxide and acetic acid. Additionally, it can form complexes with other ions present in the solution .

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis reactions.

Complexation: Various ions, such as calcium and magnesium, can form complexes with aluminum triacetate.

Major Products Formed:

Hydrolysis: Aluminum hydroxide and acetic acid.

Complexation: Aluminum complexes with other ions.

Wissenschaftliche Forschungsanwendungen

Composition and Mechanism of Action

Otic Domeboro is composed of aluminum acetate and acetic acid, which function as an acidifying agent. The acidic environment helps to inhibit the growth of bacteria and fungi in the ear canal. The mechanism involves:

- Aluminum Acetate : Acts as an astringent, reducing inflammation and irritation.

- Acetic Acid : Lowers the pH, creating an unfavorable environment for pathogens, thus preventing secondary infections.

Clinical Applications

-

Treatment of Otitis Externa :

- This compound is widely prescribed for managing otitis externa, especially in cases where there is a risk of bacterial or fungal infections. It helps alleviate symptoms such as pain, itching, and discharge.

- A study highlighted that patients treated with this compound showed significant improvement in symptoms compared to those receiving other treatments .

- Post-Surgical Care :

-

Management of Chronic Ear Conditions :

- For chronic conditions like otomycosis (fungal ear infection), this compound has been shown to be effective when combined with antifungal treatments.

- Research indicates that a combination therapy using this compound with clotrimazole resulted in higher success rates in treating resistant fungal strains .

Comparative Studies

A comparative study assessed the efficacy of this compound against Pseudomonas aeruginosa, a common pathogen in ear infections. Results demonstrated that this compound significantly inhibited bacterial growth compared to control solutions .

Case Studies

- Case Study 1 : A 35-year-old swimmer presented with acute otitis externa. Treatment with this compound resulted in complete symptom resolution within five days. Follow-up indicated no recurrence after three months .

- Case Study 2 : A pediatric patient with recurrent otitis externa was treated with a regimen of this compound and oral antibiotics. The combination led to a marked reduction in infection frequency over six months .

Data Summary

| Study/Case | Condition | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Otitis Externa | This compound vs Control | Significant symptom relief (p < 0.05) |

| Case Study 1 | Acute Otitis Externa | This compound | Complete resolution in 5 days |

| Case Study 2 | Recurrent Otitis Externa | This compound + Antibiotics | Reduced frequency of infections |

Wirkmechanismus

The mechanism of action of Otic Domeboro involves its astringent and antibacterial properties. The aluminum triacetate in the solution acts as an astringent by causing the shrinkage or constriction of body tissues. This effect is achieved through the osmotic flow of water away from the area where the solution is applied . Additionally, the solution’s acidic nature helps to inhibit the growth of bacteria and fungi, making it effective for treating infections .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin / Dexamethasone (Ciprodex): A combination of an antibiotic and a corticosteroid used for treating otitis externa and middle ear infections.

Hydrocortisone / Neomycin / Polymyxin B Otic: A combination of antibiotics and a corticosteroid used for treating ear infections.

Uniqueness:

- Otic Domeboro is unique due to its dual action as an astringent and antibacterial agent. Unlike other compounds that primarily rely on antibiotics, this compound’s effectiveness is attributed to its ability to reduce inflammation, dry lesions, and inhibit microbial growth through its acidic nature .

Eigenschaften

CAS-Nummer |

99149-56-1 |

|---|---|

Molekularformel |

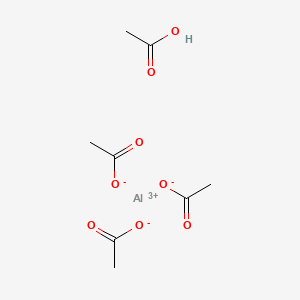

C8H13AlO8 |

Molekulargewicht |

264.17 g/mol |

IUPAC-Name |

aluminum;acetic acid;triacetate |

InChI |

InChI=1S/4C2H4O2.Al/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI-Schlüssel |

PBZOHMHCJBXLTP-UHFFFAOYSA-K |

SMILES |

CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

Kanonische SMILES |

CC(=O)O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.